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molecular formula C7H10BrClN2 B595419 (4-Bromo-3-methylphenyl)hydrazine hydrochloride CAS No. 112626-91-2

(4-Bromo-3-methylphenyl)hydrazine hydrochloride

Cat. No. B595419
M. Wt: 237.525
InChI Key: LGBMBBMMOHMQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737154B2

Procedure details

4-Bromo-3-methylaniline (10.2 g) was suspended in 6N HCl (85 mL) and cooled to 0° C. A solution of sodium nitrite (4 g in 40 mL H2O) was added over 10 min. The reaction was stirred for 15 min at 0° C. followed by the addition of stannous chloride dihydrate (36 g in 25 mL 12N HCl.) The reaction was stirred for 2 hr at 0° C. The reaction was filtered and the filter cake washed with cold H2O to afford 4-bromo-3-methylphenylhydrazine hydrochloride (Cmpd 9a, 20 g) as a tan solid.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
stannous chloride dihydrate
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
85 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[CH3:9].[N:10]([O-])=O.[Na+].[ClH:14]>>[ClH:14].[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][NH2:10])=[CH:4][C:3]=1[CH3:9] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)C
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
stannous chloride dihydrate
Quantity
25 mL
Type
reactant
Smiles
Step Four
Name
Quantity
85 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred for 2 hr at 0° C
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
WASH
Type
WASH
Details
the filter cake washed with cold H2O

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.BrC1=C(C=C(C=C1)NN)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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